N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(4-methylphenoxy)acetamide
Description
N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-2-(4-methylphenoxy)acetamide is an acetamide derivative characterized by a cyclopropylcarbamoyl methyl group attached to the para position of a phenyl ring and a 4-methylphenoxy moiety linked via an acetamide bridge. Its molecular formula is C₂₀H₂₂N₂O₃, with a molecular weight of 338.40 g/mol. Acetamide derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-2-10-18(11-3-14)25-13-20(24)22-16-6-4-15(5-7-16)12-19(23)21-17-8-9-17/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWSJEYSZAXWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: Industry: The compound is used in the production of herbicides and pesticides, enhancing crop protection.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The cyclopropylcarbamoyl group can bind to enzymes or receptors, altering their activity. The exact mechanism may involve inhibition or activation of certain pathways, depending on the biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- The 4-methylphenoxy group is electron-donating, contrasting with electron-withdrawing substituents (e.g., nitro in ), which may alter aromatic ring reactivity.
- Molecular Weight : The target (338.40 g/mol) is lighter than sulfonamide-containing analogs (416–459 g/mol), aligning better with Lipinski’s "Rule of Five" for drug-likeness.
- Steric Effects : Cyclopropyl groups introduce ring strain but minimal steric hindrance compared to bulkier isopropyl or methoxyphenyl groups in and .
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(4-methylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 262.30 g/mol
- CAS Number : 1060294-97-4
The compound features a cyclopropyl group linked to a carbamoyl moiety and a phenoxyacetamide structure, which are critical for its biological activity.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes that play roles in various metabolic pathways, particularly in bone metabolism.
- Regulation of Osteoclastogenesis : Research indicates that related compounds can modulate osteoclast differentiation and activity, potentially impacting conditions like osteoporosis .
- Anti-inflammatory Effects : The phenoxy group may confer anti-inflammatory properties, contributing to its therapeutic potential.
Pharmacological Effects
The compound has been evaluated for its effects on bone metabolism and osteoclast activity:
- Osteoclast Inhibition : Studies have demonstrated that compounds similar to this compound can significantly inhibit osteoclast formation and function, which is crucial for managing bone resorption diseases .
| Study Reference | Effect Observed | Mechanism |
|---|---|---|
| Inhibition of osteoclastogenesis | Altered mRNA expression of osteoclast-specific genes | |
| Anti-inflammatory properties | Modulation of cytokine production |
Case Studies
- In Vivo Studies : In a model of ovariectomy-induced osteoporosis, similar compounds demonstrated the ability to prevent bone loss by inhibiting osteoclast activity. This suggests that this compound could be effective in treating bone density disorders .
- Cell Culture Experiments : In vitro studies have shown that the compound can suppress F-actin belt formation in osteoclasts, indicating reduced bone resorption activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
